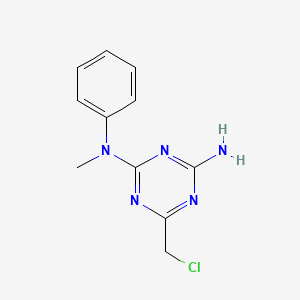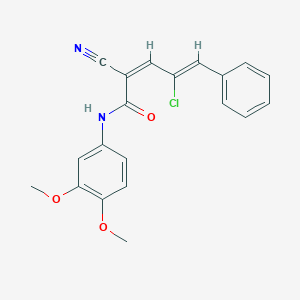
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide is a chemical compound that has gained significant interest in scientific research. This compound is commonly referred to as a small molecule inhibitor and has been found to exhibit potent inhibitory activity against certain enzymes.
Mechanism of Action
The mechanism of action of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide involves the inhibition of specific enzymes. This compound binds to the active site of the enzyme and prevents its activity. The inhibition of these enzymes can lead to the regulation of various cellular processes and may have therapeutic benefits.
Biochemical and Physiological Effects:
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate cellular signaling pathways. This compound has also been found to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide is its potent inhibitory activity against specific enzymes. This compound can be used as a tool compound to study the function of these enzymes in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide. One area of research is the development of more potent inhibitors that can target specific enzymes with higher selectivity. Another area of research is the investigation of the therapeutic potential of this compound in various diseases. Additionally, the use of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide as a tool compound to study cellular processes and signaling pathways is an area of ongoing research.
Synthesis Methods
The synthesis of (2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 4-chlorobenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
(2Z,4Z)-4-Chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide has been extensively studied for its potential use as a small molecule inhibitor. This compound has been found to exhibit inhibitory activity against certain enzymes such as protein kinases and phosphodiesterases. It has also been investigated for its potential use in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
(2Z,4Z)-4-chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-25-18-9-8-17(12-19(18)26-2)23-20(24)15(13-22)11-16(21)10-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,24)/b15-11-,16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXGSILVVLQMRK-QCYFSDEQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC(=CC2=CC=CC=C2)Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C(=C\C2=CC=CC=C2)\Cl)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2932068.png)
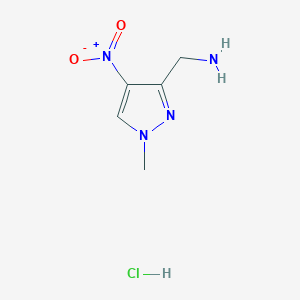
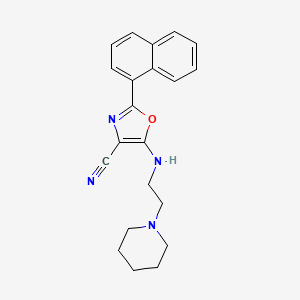
![propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2932075.png)
![N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2932076.png)
![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
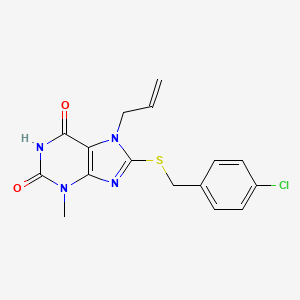
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)
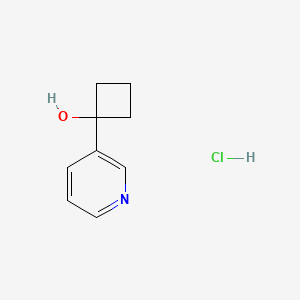

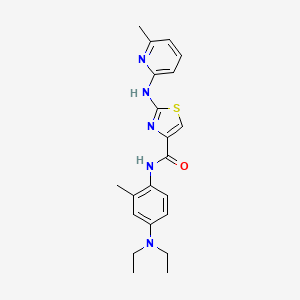
![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)
![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)
